![molecular formula C13H18N2O4 B3008608 Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate CAS No. 2008491-78-7](/img/structure/B3008608.png)
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a chemical compound with the molecular formula C11H16N2O3 . It is a solid substance and its IUPAC name is tert-butyl 6-methoxy-3-pyridinylcarbamate .
Synthesis Analysis
The synthesis of carbamates like Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate often involves amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step . Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines gave carbamates and ureas .Molecular Structure Analysis
The molecular structure of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate can be represented by the InChI code 1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) .Physical And Chemical Properties Analysis
Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a solid substance . It has a molecular weight of 224.26 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
- EN300-2169954 serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, particularly against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- Researchers have harnessed EN300-2169954 for “skeletal editing” by nitrogen atom deletion. This elegant method allows precise modification of organic molecules, opening up new avenues for drug discovery and chemical synthesis .
- EN300-2169954 has shown promise in EOR applications. In heavy oil fields, polymer flooding can increase recovery rates by over 20%. However, maintaining polymer viscosity during surface injection and reservoir conditions remains a challenge .
- EN300-2169954 serves as a precursor for selective derivations, leading to novel compounds. Researchers explore chemical spaces complementary to piperidine ring systems using this versatile intermediate.
- A new polymorph of tert-butyl (2-aminophenyl)carbamate (a close analog of EN300-2169954) was identified using single crystal X-ray diffraction. Such studies enhance our understanding of crystal structures and properties .
- Enamine, a leading compound supplier, commercialized EN300-2169954. Their large collection of building blocks, including this compound, facilitates custom compound library creation for medicinal chemistry research .
Antibiotic Development
Skeletal Editing of Organic Molecules
Polymer Flooding in Enhanced Oil Recovery (EOR)
Precursor for Novel Derivatives
Crystallography and Polymorphism Studies
Chemical Synthesis and Custom Libraries
Safety and Hazards
The compound is classified under the GHS07 category and has a signal word of 'Warning’ . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may act as an inhibitor or activator of certain enzymes or receptors .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate. Once the targets are identified, the affected pathways and their downstream effects can be better understood .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to cross the blood-brain barrier, suggesting a wide distribution in the body .
- Metabolism : The compound is not a substrate for P-glycoprotein, which suggests it may not be extensively metabolized .
Result of Action
The molecular and cellular effects of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate’s action are currently unknown due to the lack of specific target identification .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .
properties
IUPAC Name |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJZTNSBRRPLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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